molecular formula C24H23N3O3 B014192 6-Aminotetramethylrhodamine CAS No. 159435-10-6

6-Aminotetramethylrhodamine

Cat. No. B014192
M. Wt: 401.5 g/mol
InChI Key: ZWHAMIDYODLAKH-UHFFFAOYSA-N
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Description

6-Aminotetramethylrhodamine is a chemical compound with the molecular formula C24H23N3O3 . It is used in various applications, including proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Aminotetramethylrhodamine consists of 24 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 .


Physical And Chemical Properties Analysis

6-Aminotetramethylrhodamine has a molecular weight of 401.5 g/mol. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count. Its rotatable bond count is 2 .

Scientific Research Applications

Application in Biomolecular NMR Assignments

Specific Scientific Field

Biomolecular NMR (Nuclear Magnetic Resonance)

Summary of the Application

6-Aminotetramethylrhodamine is used in the study of RNA aptamers. These are RNA molecules capable of binding to a variety of ligands with high specificity and selectivity. The RNA aptamer TMR-3 binds to the fluorescent ligand tetramethylrhodamine (TMR) in complex with the ligand 5-carboxy-tetramethylrhodamine (5-TAMRA) .

Methods of Application or Experimental Procedures

The NMR resonance assignment of an RNA aptamer binding to the fluorescent ligand tetramethylrhodamine (TMR) in complex with the ligand 5-carboxy-tetramethylrhodamine (5-TAMRA) is presented as a starting point for a high-resolution structure determination using NMR spectroscopy in solution .

Results or Outcomes

The structures of RNA aptamers and aptamer ligand complexes constitute the starting point for rational function directed optimization approaches .

Application in Food Safety

Specific Scientific Field

Food Safety

Summary of the Application

6-Aminotetramethylrhodamine is used in the detection of aflatoxin B1 (AFB1) in foodstuffs. AFB1 is a potent carcinogen and a major risk factor for liver cancer. Early and accurate detection of AFB1 is crucial for food safety .

Methods of Application or Experimental Procedures

A 5-aminotetramethylrhodamine (NH2-Rh)-decorated gold–silver core–shell nanoparticles (Au@Ag CSNPs) sensor based surface enhanced Raman scattering (SERS) strategy is used, with Hg (II) as the media. The principle of the work is based on the selective interaction of Hg (Ⅱ) media with AFB1 via carbonyl oxygen atoms to inhibit the aggregation of NH2-Rh-Au@Ag CSNPs sensor .

Results or Outcomes

Under the optimized experimental conditions, a detection limit of 0.03 ng·mL−1 was obtained with a correlation coefficient R2 = 0.9895 within the dynamic range of 0.1–5.0 ng·mL−1 .

properties

IUPAC Name

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHAMIDYODLAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402169
Record name 6-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminotetramethylrhodamine

CAS RN

159435-10-6
Record name 6-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Buchynskyy, U Kempin, S Vogel… - European Journal of …, 2002 - Wiley Online Library
Moenomycin has been highly selectively converted into amino derivative 3b. The primary amino group of this compound can be used to attach various fluorescent labels to moenomycin…

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